1-[4-[4-(2,6-Dimethylhept-5-enyl)piperazin-1-yl]phenyl]ethanone
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Overview
Description
1-[4-[4-(2,6-Dimethylhept-5-enyl)piperazin-1-yl]phenyl]ethanone is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a 2,6-dimethylhept-5-enyl group and a phenyl ring substituted with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(2,6-Dimethylhept-5-enyl)piperazin-1-yl]phenyl]ethanone typically involves multiple steps, starting with the preparation of the piperazine ring and the 2,6-dimethylhept-5-enyl group. The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes. The 2,6-dimethylhept-5-enyl group can be introduced through a Friedel-Crafts alkylation reaction using appropriate alkyl halides and Lewis acids as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is crucial to maintain the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(2,6-Dimethylhept-5-enyl)piperazin-1-yl]phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl ring, depending on the nature of the nucleophile and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted piperazines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-[4-(2,6-Dimethylhept-5-enyl)piperazin-1-yl]phenyl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-[4-(2,6-Dimethylhept-5-enyl)piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with receptor sites, potentially modulating their activity. The 2,6-dimethylhept-5-enyl group may enhance the lipophilicity of the compound, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylhept-5-en-1-ol: An olefinic compound with similar structural features but different functional groups.
4,6-Dimethylhept-5-en-2-one: Another related compound with a ketone functional group.
Uniqueness
1-[4-[4-(2,6-Dimethylhept-5-enyl)piperazin-1-yl]phenyl]ethanone is unique due to its combination of a piperazine ring and a phenyl ring with an ethanone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-[4-(2,6-dimethylhept-5-enyl)piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c1-17(2)6-5-7-18(3)16-22-12-14-23(15-13-22)21-10-8-20(9-11-21)19(4)24/h6,8-11,18H,5,7,12-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMKHULUOQCJCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CN1CCN(CC1)C2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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